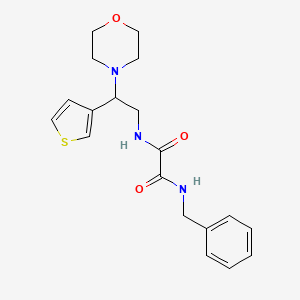

N1-benzyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

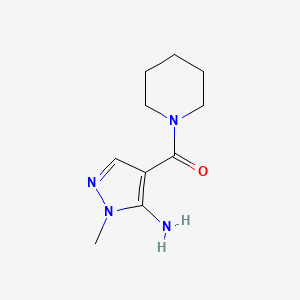

N1-benzyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, also known as BMT-047, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. BMT-047 is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor STAT3 and its upstream activator, JAK2. This interaction plays a crucial role in the development and progression of various cancers, making BMT-047 a promising candidate for cancer therapy.

Applications De Recherche Scientifique

Synthesis and Applications in Medicinal Chemistry

Orally Bioavailable KCNQ2 Potassium Channel Opener : Compounds structurally related to "N1-benzyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide" have been synthesized as orally bioavailable KCNQ2 potassium channel openers. One such compound demonstrated significant activity in a rat model of migraine, reducing the total number of cortical spreading depressions induced by potassium chloride, suggesting potential therapeutic applications in neurological disorders (Wu et al., 2003).

Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant : A stereoselective synthesis of the orally active NK(1) receptor antagonist Aprepitant was described, showcasing the potential of related chemical structures in the development of new therapeutic agents (Brands et al., 2003).

Catalytic Applications

Rhodium(III) Complexes as Efficient Catalysts : Compounds with morpholine and thiophene units have been used to synthesize Rhodium(III) complexes, which efficiently catalyze the transfer hydrogenation reaction of ketones. This highlights their utility in catalysis, potentially offering new pathways for chemical synthesis and industrial applications (Singh et al., 2010).

Novel Synthetic Routes and Chemical Transformations

Copper-Catalyzed Coupling Reactions : Utilizing thiophene and morpholine groups, researchers have developed effective catalyst systems for amidation reactions, indicating the role of similar compounds in facilitating novel synthetic routes for producing complex organic molecules (De et al., 2017).

Antimicrobial and Antitumor Agents

Synthesis and Characterization as Antimicrobial Agents : Research on quinazoline derivatives incorporating morpholine groups has explored their potential as antimicrobial agents, underscoring the significance of structurally related compounds in the development of new treatments for infections (Desai et al., 2007).

Potential Anti-Tumor Agents : The synthesis of novel compounds incorporating the thiophene moiety has been investigated for their anti-tumor activities, demonstrating the broad applicability of related chemical structures in cancer research (Gomha et al., 2016).

Propriétés

IUPAC Name |

N-benzyl-N'-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c23-18(20-12-15-4-2-1-3-5-15)19(24)21-13-17(16-6-11-26-14-16)22-7-9-25-10-8-22/h1-6,11,14,17H,7-10,12-13H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVMBIKTHHKQML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-benzyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(thiolan-3-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2581798.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide](/img/structure/B2581800.png)

![1-methyl-3-(3-oxobutan-2-yl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2581801.png)

![(E)-N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylprop-2-enamide](/img/structure/B2581810.png)

![N-[[2-(Dimethylsulfamoyl)-6-fluorophenyl]methyl]prop-2-enamide](/img/structure/B2581811.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2581812.png)